N-Methylformamide-d5

LC-MS/MS quantification Stable isotope dilution assay Bioanalytical method validation

N-Methylformamide-d5 (CAS 863653-47-8) is a perdeuterated derivative of N-methylformamide (NMF), wherein all five hydrogen atoms of the parent molecule are replaced by deuterium, yielding the molecular formula C₂D₅NO and a molecular weight of 64.10 g/mol. Classified as a stable isotope-labeled analog of the endogenous metabolite and experimental hepatotoxin NMF, this compound serves as a high-purity isotopic internal standard (IS) for quantitative LC-MS/MS bioanalysis, a tracer for mechanistic drug metabolism studies, and a specialized probe for neutron scattering experiments on liquid amide structure.

Molecular Formula C2H5NO
Molecular Weight 64.10 g/mol
CAS No. 863653-47-8
Cat. No. B12062043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylformamide-d5
CAS863653-47-8
Molecular FormulaC2H5NO
Molecular Weight64.10 g/mol
Structural Identifiers
SMILESCNC=O
InChIInChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD
InChIKeyATHHXGZTWNVVOU-OMGDYAOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylformamide-d5 (CAS 863653-47-8): Procurement-Grade Deuterated Internal Standard and Metabolic Probe


N-Methylformamide-d5 (CAS 863653-47-8) is a perdeuterated derivative of N-methylformamide (NMF), wherein all five hydrogen atoms of the parent molecule are replaced by deuterium, yielding the molecular formula C₂D₅NO and a molecular weight of 64.10 g/mol . Classified as a stable isotope-labeled analog of the endogenous metabolite and experimental hepatotoxin NMF, this compound serves as a high-purity isotopic internal standard (IS) for quantitative LC-MS/MS bioanalysis, a tracer for mechanistic drug metabolism studies, and a specialized probe for neutron scattering experiments on liquid amide structure [1][2]. Commercially available from major isotope suppliers at isotopic enrichments of 98–99 atom % D, N-Methylformamide-d5 is supplied as a colorless liquid with a predicted boiling point of ~182.5 °C, density of ~0.9 g/cm³, and flash point of ~81.5 °C . The compound is non-hazardous for transport under standard conditions, with recommended storage at room temperature and re-analysis for chemical purity advised after three years .

N-Methylformamide-d5 (863653-47-8): Why Unlabeled NMF and Lower-Labeled Isotopologues Cannot Substitute for Critical Applications


The unlabeled parent compound N-methylformamide (NMF, CAS 123-39-7, MW 59.07) and partially deuterated isotopologues (d1, d3, d4) are not interchangeable with N-Methylformamide-d5 in experimental workflows requiring maximal isotopic discrimination, full metabolic pathway blockade, or optimized neutron scattering contrast. In quantitative LC-MS/MS, the +5 Da mass shift of NMF-d5 provides a chromatographic separation window approximately 3–5× larger than that of NMF-d1 (+1 Da) and 1.7× larger than that of NMF-d3 (+3 Da), effectively eliminating isotopic cross-talk from the analyte's natural abundance ¹³C and ²H peaks . In metabolic tracing, the deuterium kinetic isotope effect (KIE) of formyl C–H bond cleavage (kH/kD = 5.5–7.0) documented for NMF indicates that single-site labeling (e.g., d1-formyl only) captures only one axis of metabolic alteration, whereas the perdeuterated d5 compound simultaneously blocks oxidative metabolism at both the formyl and methyl moieties, an essential feature for toxicogenomic pathway deconvolution demonstrated by Mutlib et al. [1][2]. For neutron scattering structural studies, fully deuterated NMF-d5 (DCONDCD₃) is explicitly required to eliminate the large incoherent scattering cross-section of hydrogen, a requirement that partially protonated isotopologues (d3, d4) fail to satisfy [3].

N-Methylformamide-d5 (863653-47-8): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Mass Spectrometric Internal Standard Superiority: +5 Da Mass Shift Eliminates Isotopic Cross-Talk vs. Lower-Labeled Isotopologues

N-Methylformamide-d5 provides a net mass shift of +5.03 Da relative to unlabeled NMF (monoisotopic mass 59.037 Da), the largest achievable mass increment among commercially available deuterated NMF isotopologues. Competing isotopologues offer smaller shifts: NMF-d1 (formyl-d, CAS 26103-38-8, MW 60.07) yields +1 Da; NMF-d3 (methyl-d₃, CAS 87955-92-8, MW 62.09) yields +3 Da; and NMF-d4 (CAS 110505-55-0, MW 63.09) yields +4 Da . The +5 Da shift of NMF-d5 positions the internal standard signal well outside the M+1 through M+4 isotopic envelope of unlabeled NMF, which at natural abundance exhibits an M+1 peak of ~2.2% (¹³C contribution) and an M+2 peak of ~0.04%. In contrast, NMF-d1 risks co-elution with the analyte's ¹³C M+1 peak, and NMF-d3 remains within the +3 Da window where minor isotopic contributions from ¹⁸O or ³⁴S in co-eluting matrix components can cause interference [1]. Vendors explicitly specify the mass shift as M+5 for this product .

LC-MS/MS quantification Stable isotope dilution assay Bioanalytical method validation Internal standard selection

Kinetic Deuterium Isotope Effect Magnitude: Maximal Metabolic Pathway Attenuation Through Perdeuteration vs. Site-Specific Labeling

Threadgill et al. (1987) quantified primary kinetic deuterium isotope effects (KIE) for N-methylformamide metabolism in mice, demonstrating that replacement of the formyl hydrogen by deuterium produces kH/kD values of 5.5 ± 0.2 (urinary methylamine formation), 4.5 ± 1.0 (urinary N-acetyl-S-(N-methylcarbamoyl)cysteine), and 7 ± 2 (biliary S-(N-methylcarbamoyl)glutathione) [1]. These large primary KIEs confirm that C–H bond cleavage at the formyl position is rate-limiting in the oxidative bioactivation pathway responsible for hepatotoxicity. While the published study used formyl-deuterated NMF (equivalent to NMF-d1 at the formyl position), N-Methylformamide-d5 extends this isotopic substitution to all five H positions, simultaneously imposing a primary KIE at the formyl group and secondary KIEs at the N–CH₃ moiety [1][2]. The Mutlib et al. (2006) toxicogenomic study used two site-specific deuterated analogs—formyl-d1 and methyl-d3—to independently block metabolic oxidation at each moiety, demonstrating that gene expression signatures could be deconvoluted by pathway-specific isotope labeling [3]. N-Methylformamide-d5, bearing deuterium at both sites, effectively combines this dual blockade into a single compound, maximizing the KIE-based suppression of both major metabolic routes. The marked reduction in hepatotoxicity observed upon formyl deuteration (measured by plasma hepatic enzyme activities) provides quantitative evidence that isotopic substitution directly modulates toxicological endpoints [1].

Drug metabolism Deuterium isotope effect Mechanistic toxicology Reactive metabolite trapping

Neutron Scattering Structural Biology: Fully Deuterated NMF-d5 Is Uniquely Required for Liquid Structure Determination vs. Partially Protonated Isotopologues

Fully deuterated N-methylformamide-d5 (DCONDCD₃, C₂D₅NO) is the preferred and, in practice, essential isotopic species for neutron scattering experiments on liquid NMF. Neutron scattering techniques exploit the large difference in coherent and incoherent scattering cross-sections between hydrogen (¹H: σ_inc ≈ 80.3 barns) and deuterium (²H: σ_inc ≈ 2.05 barns). The fully protonated NMF (HCONHCH₃) produces overwhelming incoherent background that obscures the coherent scattering signal necessary for extracting intermolecular pair correlation functions. Mohamed et al. (2005) performed neutron scattering experiments explicitly on fully deuterated liquid NMF-d5 (DCONDCD₃) at various temperatures and under pressure, analyzing the molecular form factor and distinct pair correlation function, and compared results to X-ray diffraction data [1]. Earlier neutron diffraction studies by the same group compared two isotopologues—fully deuterated DCONDCD₃ (d5) and partially deuterated DCONHCD₃ (d4, retaining one N–H proton)—and demonstrated that the residual N–H proton in the d4 species still contributes measurable incoherent background, reducing data quality in the high-Q region . The d5 isotopologue, with zero residual protons, yields the cleanest coherent scattering signal and is therefore the indispensable choice for high-resolution neutron structural studies of NMF.

Neutron diffraction Liquid structure H-bonding network Amide solvent physics

Isotopic Enrichment Specification: 98–99 Atom % D Provides Verifiable Procurement-Grade Purity vs. Unspecified Lower-Purity Alternatives

Commercially available N-Methylformamide-d5 is supplied with explicit, independently verifiable isotopic enrichment specifications: ≥98 atom % D (Sigma-Aldrich, product 683450) and 99 atom % D (CDN Isotopes, product D-5418; Kanto Chemical, product 49130-28) [1]. These values represent the fractional abundance of deuterium at each of the five labeled positions. In contrast, partially labeled NMF-d4 is available at unspecified enrichment from multiple vendors , and NMF-d1 and NMF-d3 are offered at 98–99 atom % D but at only a subset of positions. The residual protium content (1–2 atom % H) in 98–99 atom % D NMF-d5 translates to a calculable isotopic impurity distribution: the probability of a fully protiated (d0) impurity molecule is (0.01–0.02)⁵ ≈ 1 × 10⁻¹⁰ to 3.2 × 10⁻⁹, which is negligible; the dominant impurity species are d4 (~5 × 10⁻⁴ at 99 atom % D) and d3 (~1 × 10⁻⁶), levels that do not compromise quantitative LC-MS/MS applications . Certificates of Analysis (CoA) are available from both Sigma-Aldrich and CDN Isotopes upon request, enabling procurement officers to verify lot-specific enrichment before purchase .

Isotopic enrichment Quality control Certificate of Analysis Procurement specification

Toxicogenomic Pathway Deconvolution: Combined Formyl + Methyl Deuteration Enables Simultaneous Multi-Pathway Blockade

Mutlib et al. (2006) established a paradigm for using position-specific deuterium labeling to deconvolve metabolic pathway contributions to toxicogenomic responses. The study employed two site-specific NMF isotopologues: NMF-formyl-d1 to block formyl oxidation and NMF-methyl-d3 to block N-demethylation, treating mice and analyzing hepatic gene expression microarrays to identify pathway-specific genomic biomarkers of hepatotoxicity [1]. The study demonstrated that formyl oxidation blockade (d1) uniquely suppressed genes in the MAPK and oxidative stress response pathways, while methyl blockade (d3) affected a distinct set of genes related to glutathione metabolism. N-Methylformamide-d5, by integrating both labeling patterns, enables simultaneous blockade of both metabolic routes in a single experiment, reducing the number of animal cohorts required and eliminating inter-experiment variability inherent in separate d1 and d3 studies. While the published study did not use d5 directly, the principle of additive pathway blockade through combined deuteration is inherent in the experimental design; procurement of d5 thus enables a more efficient toxicogenomic workflow [1][2].

Toxicogenomics Hepatotoxicity biomarkers Metabolic pathway blocking Gene expression profiling

N-Methylformamide-d5 (863653-47-8): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of NMF in Pharmacokinetic and Toxicology Studies

N-Methylformamide-d5 is the optimal internal standard for quantitative LC-MS/MS determination of N-methylformamide in biological matrices (plasma, urine, bile, tissue homogenates). The +5 Da mass shift eliminates isotopic cross-talk from the analyte's natural abundance ¹³C and ²H envelope, enabling robust quantification at sub-ng/mL levels. This application is directly supported by the mass shift comparison data (Evidence Item 1) and the 98–99 atom % D enrichment specifications (Evidence Item 4), which together ensure that the internal standard signal does not contribute measurable interference to the analyte channel. Procurement should specify lot-specific CoA documentation to satisfy GLP/GCP audit requirements .

Mechanistic Toxicokinetic Studies of NMF-Induced Hepatotoxicity Using Isotopic Pathway Blockade

In rodent models of NMF hepatotoxicity, N-Methylformamide-d5 serves as a dual-pathway metabolic probe, simultaneously suppressing formyl oxidation (primary KIE kH/kD = 5.5–7.0) and N-demethylation. The quantitative KIE data from Threadgill et al. (Evidence Item 2) demonstrate that deuterium substitution at the formyl position produces a 5–7-fold reduction in metabolic flux through the toxification pathway, while the toxicogenomic data of Mutlib et al. (Evidence Item 5) establish that methylation-site labeling blocks a distinct set of gene expression changes. NMF-d5 combines these effects, making it the preferred tracer for studies aiming to maximally attenuate reactive metabolite formation and identify downstream biomarkers of the parent compound vs. metabolite-driven toxicity [1][2].

Neutron Scattering and X-ray/Neutron Joint Refinement Studies of Liquid Amide Structure

Fully deuterated NMF-d5 (DCONDCD₃) is the mandatory isotopic species for neutron diffraction experiments aimed at determining intermolecular pair correlation functions in liquid N-methylformamide. As demonstrated by Mohamed et al. (Evidence Item 3), the complete absence of ¹H nuclei reduces incoherent scattering background by ~39-fold relative to protiated NMF, enabling extraction of the coherent structure factor S(Q) to high momentum transfer. Procurement of 99 atom % D NMF-d5 from CDN Isotopes or 98 atom % D from Sigma-Aldrich directly satisfies the deuteration level required for successful beamtime proposals at neutron facilities such as ILL, ISIS, or SNS [3].

In Vitro Reactive Metabolite Trapping and Covalent Binding Studies in Drug Safety Assessment

In pharmaceutical drug safety assessment, NMF is employed as a model hepatotoxin for validating reactive metabolite trapping assays using glutathione (GSH) or cyanide as trapping agents. N-Methylformamide-d5, with its dual isotopic blockade, serves as a negative control that should produce markedly reduced adduct formation, providing a built-in specificity check for the trapping method. The foundation for this application lies in the primary KIE data (Evidence Item 2) showing that formyl deuteration reduces S-(N-methylcarbamoyl)glutathione formation by a factor of ~7 [1]. This quantitative suppression provides a verifiable positive/negative signal window for assay validation protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylformamide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.